molecular formula C7H5BrF3NO2 B6224833 methyl 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylate CAS No. 2763998-67-8

methyl 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B6224833
CAS No.: 2763998-67-8
M. Wt: 272
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Description

Methyl 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylate: is a chemical compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a carboxylate ester group attached to a pyrrole ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and an amine.

    Introduction of the Bromine Atom: The bromine atom can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through trifluoromethylation reactions using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Esterification: The carboxylate ester group can be introduced through esterification reactions involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

    Oxidation Reactions: The pyrrole ring can undergo oxidation reactions to form pyrrole oxides or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form reduced derivatives, such as the corresponding alcohols or amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

Major Products Formed:

    Substituted Derivatives: Formation of azides, thiocyanates, or other substituted compounds.

    Oxidized Derivatives: Formation of pyrrole oxides or other oxidized products.

    Reduced Derivatives: Formation of alcohols, amines, or other reduced products.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.

Medicine:

    Drug Development: The compound can serve as a lead compound in the development of new drugs with potential therapeutic applications.

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

  • Methyl 4-chloro-1-(trifluoromethyl)-1H-pyrrole-2-carboxylate
  • Methyl 4-fluoro-1-(trifluoromethyl)-1H-pyrrole-2-carboxylate
  • Methyl 4-iodo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylate

Comparison:

  • Uniqueness: Methyl 4-bromo-1-(trifluoromethyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro, fluoro, and iodo analogs.
  • Reactivity: The bromine atom can undergo different substitution reactions compared to chlorine, fluorine, or iodine, leading to the formation of unique derivatives.
  • Applications: The compound’s unique properties make it suitable for specific applications in drug development, material science, and biological research.

Properties

CAS No.

2763998-67-8

Molecular Formula

C7H5BrF3NO2

Molecular Weight

272

Purity

95

Origin of Product

United States

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